molecular formula C17H19N3O2 B7630794 N-benzyl-2-(4-cyclobutyl-6-oxopyrimidin-1-yl)acetamide

N-benzyl-2-(4-cyclobutyl-6-oxopyrimidin-1-yl)acetamide

カタログ番号 B7630794
分子量: 297.35 g/mol
InChIキー: SSIURGIBIHSNNW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-benzyl-2-(4-cyclobutyl-6-oxopyrimidin-1-yl)acetamide, also known as BCOP, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. In

科学的研究の応用

N-benzyl-2-(4-cyclobutyl-6-oxopyrimidin-1-yl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. In cancer, N-benzyl-2-(4-cyclobutyl-6-oxopyrimidin-1-yl)acetamide has been shown to inhibit the growth and proliferation of cancer cells by targeting the DNA replication machinery. In Alzheimer's disease, N-benzyl-2-(4-cyclobutyl-6-oxopyrimidin-1-yl)acetamide has been shown to reduce the accumulation of beta-amyloid plaques in the brain, which are believed to contribute to the disease's progression. In inflammatory disorders, N-benzyl-2-(4-cyclobutyl-6-oxopyrimidin-1-yl)acetamide has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of these diseases.

作用機序

N-benzyl-2-(4-cyclobutyl-6-oxopyrimidin-1-yl)acetamide exerts its therapeutic effects by inhibiting the activity of the DNA replication machinery, specifically the replicative DNA helicase. This results in the inhibition of DNA replication and cell proliferation, leading to the inhibition of cancer cell growth. In Alzheimer's disease, N-benzyl-2-(4-cyclobutyl-6-oxopyrimidin-1-yl)acetamide reduces the accumulation of beta-amyloid plaques by inhibiting the activity of beta-secretase, an enzyme involved in the production of beta-amyloid. In inflammatory disorders, N-benzyl-2-(4-cyclobutyl-6-oxopyrimidin-1-yl)acetamide reduces the production of inflammatory cytokines and chemokines by inhibiting the activity of the NF-kappaB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
N-benzyl-2-(4-cyclobutyl-6-oxopyrimidin-1-yl)acetamide has been shown to have a variety of biochemical and physiological effects, including inhibition of cell proliferation, reduction of beta-amyloid accumulation, and reduction of inflammation. In cancer cells, N-benzyl-2-(4-cyclobutyl-6-oxopyrimidin-1-yl)acetamide inhibits DNA replication and cell proliferation, leading to cell death. In Alzheimer's disease, N-benzyl-2-(4-cyclobutyl-6-oxopyrimidin-1-yl)acetamide reduces the accumulation of beta-amyloid plaques, which are believed to contribute to the disease's progression. In inflammatory disorders, N-benzyl-2-(4-cyclobutyl-6-oxopyrimidin-1-yl)acetamide reduces the production of inflammatory cytokines and chemokines, leading to a reduction in inflammation.

実験室実験の利点と制限

N-benzyl-2-(4-cyclobutyl-6-oxopyrimidin-1-yl)acetamide has several advantages for lab experiments, including its small size, high potency, and specificity for its target enzymes. However, N-benzyl-2-(4-cyclobutyl-6-oxopyrimidin-1-yl)acetamide also has some limitations, including its potential toxicity and the need for optimization of dosing and administration to achieve therapeutic effects.

将来の方向性

There are several future directions for the study of N-benzyl-2-(4-cyclobutyl-6-oxopyrimidin-1-yl)acetamide, including the development of more potent and selective inhibitors, the investigation of its potential therapeutic applications in other diseases, and the optimization of dosing and administration for maximum therapeutic effect. Additionally, the use of N-benzyl-2-(4-cyclobutyl-6-oxopyrimidin-1-yl)acetamide in combination with other therapies, such as chemotherapy or immunotherapy, may enhance its therapeutic potential. Further research is needed to fully understand the potential of N-benzyl-2-(4-cyclobutyl-6-oxopyrimidin-1-yl)acetamide as a therapeutic agent.
Conclusion
In conclusion, N-benzyl-2-(4-cyclobutyl-6-oxopyrimidin-1-yl)acetamide, or N-benzyl-2-(4-cyclobutyl-6-oxopyrimidin-1-yl)acetamide, is a small molecule inhibitor with potential therapeutic applications in various diseases. Its synthesis method has been optimized to achieve high yields and purity, and its mechanism of action involves the inhibition of DNA replication and cell proliferation, reduction of beta-amyloid accumulation, and reduction of inflammation. While N-benzyl-2-(4-cyclobutyl-6-oxopyrimidin-1-yl)acetamide has several advantages for lab experiments, it also has some limitations, and further research is needed to fully understand its potential as a therapeutic agent.

合成法

The synthesis of N-benzyl-2-(4-cyclobutyl-6-oxopyrimidin-1-yl)acetamide involves the reaction of 4-cyclobutyl-6-oxo-1,2,3,6-tetrahydropyrimidine-5-carboxylic acid with benzylamine, followed by acetylation of the resulting product. The final product is obtained after purification through column chromatography. The synthesis method has been optimized to achieve high yields and purity.

特性

IUPAC Name

N-benzyl-2-(4-cyclobutyl-6-oxopyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c21-16(18-10-13-5-2-1-3-6-13)11-20-12-19-15(9-17(20)22)14-7-4-8-14/h1-3,5-6,9,12,14H,4,7-8,10-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSIURGIBIHSNNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=O)N(C=N2)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(4-cyclobutyl-6-oxopyrimidin-1-yl)acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。